Cloquintocet-mexyl

Herbicide Safeners Crop Protection Fomesafen Injury

Researchers requiring a potent, cereal-specific herbicide safener often face supply inconsistency and generic substitution risks. Cloquintocet-mexyl (CAS 99607-70-2) directly addresses this with its unique ability to significantly enhance GST enzyme kinetics (increased Vmax, reduced Km), a property not uniformly shared by alternatives. - Provides superior wheat protection against persistent herbicide residues (e.g., fomesafen) vs. fenclorim/dichlormid. - Validated 4:1 herbicide-to-safener ratio for clodinafop-propargyl and pinoxaden formulations. - Reliable, high-purity lots for NTSR studies and industrial-scale formulation development.

Molecular Formula C18H22ClNO3
Molecular Weight 335.8 g/mol
CAS No. 99607-70-2
Cat. No. B1217157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloquintocet-mexyl
CAS99607-70-2
Synonymscloquintocet-mexyl
Molecular FormulaC18H22ClNO3
Molecular Weight335.8 g/mol
Structural Identifiers
SMILESCCCCCC(C)OC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2
InChIInChI=1S/C18H22ClNO3/c1-3-4-5-7-13(2)23-17(21)12-22-16-10-9-15(19)14-8-6-11-20-18(14)16/h6,8-11,13H,3-5,7,12H2,1-2H3
InChIKeyCOYBRKAVBMYYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.76e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





Cloquintocet-Mexyl Safener for Wheat


Cloquintocet-mexyl (CM) is a quinolinyloxyacetate-based herbicide safener [1], primarily utilized as a 1-methylhexyl ester that undergoes rapid hydrolysis in planta to its active acid form [2]. Its fundamental mode of action involves the acceleration of xenobiotic detoxification in cereal crops, particularly wheat, through the enhanced expression of key detoxifying enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs) [3]. Unlike some alternatives, CM exhibits a distinct botanical specificity, selectively enhancing herbicide metabolism in the crop without conferring equivalent protection to target grass weeds [4], a characteristic foundational to its application in commercial formulations. It is a non-plant-protectant safener widely formulated with graminicides like clodinafop-propargyl and pinoxaden.

Accelerates xenobiotic detoxification in wheat via GST and CYP induction
Formulated with ACCase-inhibiting graminicides (clodinafop, pinoxaden) for crop-selective metabolism
Does not confer equivalent protection to target grass weeds, enabling selective weed control studies

Why Cloquintocet-Mexyl Substitution Fails


Generic substitution of cloquintocet-mexyl with alternative quinolinyloxyacetates or other safener classes is not scientifically justified due to its unique kinetic effects on detoxifying enzymes and its established formulation synergies. Direct comparative studies demonstrate that cloquintocet-mexyl induces specific changes in GST enzyme kinetics—namely a significant increase in Vmax and a reduction in Km—that are not uniformly shared by other commonly used safeners like fenclorim or fluxofenim [1]. Furthermore, its protective efficacy in vivo is dependent on the specific herbicide partner and the crop species, with combinations such as clodinafop-propargyl plus cloquintocet-mexyl showing enhanced weed control and crop safety due to a targeted enhancement of crop-specific herbicide metabolism [2]. In contrast, other safeners may confer less effective protection against specific herbicide injuries, as evidenced by cloquintocet-mexyl's superior performance over fenclorim and dichlormid in protecting wheat from fomesafen residues [3]. Therefore, assuming interchangeability without empirical, head-to-head validation under the intended use conditions risks compromised crop safety and reduced herbicidal efficacy.

GST kinetics (Vmax direction) differ from fenclorim and fluxofenim; enzyme activation profile may not transfer
Herbicide-safener synergy is partner-specific; protection observed with clodinafop may not replicate with other graminicides
Protective efficacy against fomesafen injury is not equally provided by fenclorim or dichlormid; head-to-head validation required

Cloquintocet-Mexyl vs. Other Safeners


Fomesafen Injury Protection in Wheat Seedlings

In a head-to-head seed soaking study, cloquintocet-mexyl demonstrated superior protective efficacy in wheat seedlings against fomesafen injury compared to several alternatives [1]. At a fomesafen concentration of 4 mg L⁻¹, seed soaking with cloquintocet-mexyl provided significantly greater protection than mefenpyr-diethyl, 1,8-naphthalic anhydride, fenclorim, or dichlormid. The study explicitly states that cloquintocet-mexyl and mefenpyr-diethyl were more effective than the other tested compounds, with cloquintocet-mexyl's action attributed to a unique, non-metabolic mechanism involving increased photosynthesis and decreased oxidative stress [1].

Fomesafen Protection
Head-to-head
Reported greater protection vs. fenclorim and dichlormid at 4 mg/L fomesafen
Supports crop-safety evaluation in residual herbicide studies
Seed soaking pretreatment; attributed to photosynthesis and oxidative stress modulation
Herbicide Safeners Crop Protection Fomesafen Injury Seed Treatment Wheat

Wheat GST Kinetic Differences

A comparative study of six safeners revealed that cloquintocet-mexyl uniquely alters the kinetics of glutathione S-transferase (GST) in wheat shoots [1]. While all tested safeners (except oxabetrinil) enhanced GST activity toward the model substrate CDNB, cloquintocet-mexyl treatment was found to significantly increase the Vmax, indicating an increased amount of active enzyme [1]. In contrast, treatments with fenclorim and fluxofenim resulted in a decrease in Vmax [1]. Furthermore, cloquintocet-mexyl, like most others, significantly reduced the apparent Km, signifying an increased affinity of the GST enzymes for the substrate [1].

GST Kinetics
Head-to-head
Increased Vmax, decreased Km; fenclorim and fluxofenim decreased Vmax
Indicates distinct enzyme activation mechanism
In vitro CDNB assay; wheat shoot extracts
Glutathione S-Transferase Enzyme Kinetics Herbicide Detoxification Wheat Safener

Lolium Herbicide Sensitivity Reduction

A study on Lolium sp. (rye-grass) populations investigated the effect of co-applying safeners with ALS-inhibiting herbicides [1]. The co-application of cloquintocet-mexyl with pyroxsulam led to a reduction in sensitivity in 44.4% of the tested plants [1]. In a parallel experiment, co-application of mefenpyr-diethyl with iodosulfuron + mesosulfuron reduced sensitivity in only 11.1% of the plants [1]. This indicates a significant difference in the capacity of these two safeners to prime NTSR pathways in this weed species, with cloquintocet-mexyl showing a much stronger effect.

NTSR Induction
Reported
44.4% sensitivity reduction vs. 11.1% for mefenpyr-diethyl
Higher potency for NTSR pathway studies
Co-applied with pyroxsulam; three Lolium populations
Herbicide Resistance Non-Target-Site Resistance (NTSR) Lolium Safener ALS Inhibitors

Topramezone Injury Mitigation in Bentgrass

In a hydroponic study on creeping bentgrass, the application of topramezone alone caused 22% injury [1]. However, when cloquintocet-mexyl was applied prior to topramezone, the observed injury was reduced to just 1% [1]. This represents a 95.5% reduction in herbicide injury. The study also demonstrated that this protective effect was linked to cytochrome P450-mediated metabolism, as co-application with P450 inhibitors negated the safener's benefit [1].

Injury Mitigation
Reported
95.5% reduction (22% to 1%) with safener pretreatment
Demonstrates CYP450-dependent safening
Hydroponic bentgrass; linked to P450 metabolism
Creeping Bentgrass Topramezone Crop Tolerance Cytochrome P450 Safener

CYP81A Induction in Wheat Transcriptome

A 2025 RNA-Seq study on hexaploid wheat identified 103 significantly differentially expressed genes (DEGs) following treatment with cloquintocet-mexyl [1]. Among these, a member of the CYP81A subfamily (CYP81A-5A) was identified as a significant DEG, and subsequent RT-qPCR analysis confirmed that the expression of CYP81A-5A and its homoeologs (CYP81A-5B, CYP81A-5D) is specifically induced by cloquintocet-mexyl and not by the associated herbicide halauxifen-methyl [1]. Functional annotation of the DEGs indicated that the majority are associated with xenobiotic metabolism, with 34 genes assigned to oxidoreductase activity and 45 to transferase activity [1].

CYP81A Induction
Reported
Specific induction of CYP81A-5A, -5B, -5D; 103 DEGs enriched in oxidoreductases
Identifies CYP81A subfamily as safener biomarker
RNA-Seq of hexaploid wheat; CM-inducible, not halauxifen-methyl
Transcriptomics CYP81A Hexaploid Wheat Safener Gene Induction

Formulation Ratios for Clodinafop and Pinoxaden

Cloquintocet-mexyl is commercially formulated with specific graminicide partners at defined ratios that have been optimized for crop safety and weed control [1]. For clodinafop-propargyl, a common formulation contains 240 g/L herbicide and 60 g/L safener, representing a 4:1 herbicide-to-safener ratio . In pinoxaden formulations, the ratios are different, with products containing either 100 g/L pinoxaden + 25 g/L cloquintocet-mexyl (4:1 ratio) or 50 g/L pinoxaden + 12.5 g/L cloquintocet-mexyl (4:1 ratio) [1]. These ratios are product-specific and represent empirically validated balances between weed control and crop safety for these particular combinations.

Formulation Ratio
Reported
Established 4:1 herbicide-to-safener ratio (240:60, 100:25 g/L)
Benchmark for ACCase inhibitor formulation development
Commercial EC formulations for clodinafop and pinoxaden
Commercial Formulation Clodinafop-Propargyl Pinoxaden Herbicide Safener Ratio Wheat

Cloquintocet-Mexyl Application Scenarios


NTSR Mechanism Studies in Grass Weeds

For researchers studying NTSR, cloquintocet-mexyl is a more potent tool than mefenpyr-diethyl for inducing resistance pathways in model weeds like Lolium. Studies show cloquintocet-mexyl co-application reduces sensitivity in 44.4% of plants, compared to just 11.1% for mefenpyr-diethyl, making it the preferred agent for experiments requiring a strong, consistent induction of detoxification genes [1].

CYP450-Safener in Wheat Formulation Development

Formulation scientists developing new herbicide products for wheat should prioritize cloquintocet-mexyl when the lead herbicide's crop selectivity relies on cytochrome P450-mediated detoxification. Transcriptomic evidence confirms cloquintocet-mexyl specifically induces CYP81A-5A and related genes in hexaploid wheat [2], and its ability to enhance P450 activity is validated by studies showing a 95.5% reduction in topramezone injury in bentgrass [3].

Residual Herbicide Injury Mitigation in Wheat

In agricultural contexts where wheat is grown in rotation with crops treated with persistent herbicides like fomesafen, cloquintocet-mexyl is the superior choice for seed treatment. Head-to-head studies show it provides greater protection against fomesafen injury at 4 mg L⁻¹ than other common safeners, including fenclorim and dichlormid [4]. Its unique mechanism of promoting photosynthesis and reducing oxidative stress, rather than accelerating herbicide metabolism, may offer a distinct advantage in this scenario [4].

Safener Ratio Benchmarking for ACCase Inhibitors

Industrial chemists formulating clodinafop-propargyl or pinoxaden with cloquintocet-mexyl should use the established 4:1 herbicide-to-safener ratio (e.g., 240 g/L clodinafop:60 g/L cloquintocet-mexyl, or 100 g/L pinoxaden:25 g/L cloquintocet-mexyl) as a validated starting point for developing efficacious and crop-safe products [5].

Application
Selection Property
Validation Focus
NTSR pathway induction in grass weeds
Higher reported safener-induced sensitivity reduction
Resistance gene expression and phenotype validation
CYP450-mediated safener formulation for wheat
CYP81A subfamily induction and P450-dependent metabolism
Target gene expression and herbicide metabolism assays
Residual fomesafen injury mitigation
Reported greater protection vs. fenclorim and dichlormid
Crop safety and photosynthesis/oxidative stress endpoints
ACCase inhibitor formulation benchmarking
Established 4:1 herbicide-to-safener weight ratio
Crop safety and weed control efficacy in formulation

Technical Documentation Hub

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